1-Ethylphenoxathiin 10,10-dioxide
Overview
Description
BW-1370U87 is a monoamine oxidase A (MAO-A) inhibitor potentially for treatment of depression. BW-1370U87 elevates neurotransmitter amines in the brain over the same dose range at which it exhibits positive activities in animal models of depressive illness. BW-1370U87's mechanism of action follows simple competitive kinetics, so that an unusually high concentration of tyramine in peripheral tissues may displace the inhibitor from MAO-A sites in the intestine and liver.
Scientific Research Applications
Metabolic Characterization
1-Ethylphenoxathiin 10,10-dioxide (BW1370U87) was studied as a possible monoamine oxidase-A inhibitor, with its metabolism characterized using human liver microsomes. Metabolites identified included sidechain-oxidized variants and the unsubstituted phenoxathiin-10,10-dioxide (Shockcor et al., 1996).
Structural Elucidation Techniques
The structure of 1-ethyl-phenoxathiin 10,10-dioxide's epoxide, also investigated as a monoamine oxidase-A inhibitor, was elucidated using advanced NMR techniques. This involved analyzing a tiny sample, highlighting the compound's significance in molecular structure studies (Shockcor et al., 1994).
Polymer Science Applications
1-Ethylphenoxathiin 10,10-dioxide and related compounds were used in synthesizing new cardopolyamides. These polymers, characterized by their physical properties such as IR spectra and thermal analysis, demonstrate the versatility of 1-ethylphenoxathiin 10,10-dioxide in material science (Reddy & Srinivasan, 1987).
Chirality Studies
The inclusion process of phenoxathiin-10,10-dioxide in various cyclodextrins was analyzed, contributing to understanding chirality and molecular interactions in chemistry. This research has broader implications for molecular design and drug development (Sandu, Tablet, & Hillebrand, 2013).
Energy Conversion Applications
Research into platinum-based sensitizers for light-to-electricity conversion in photoelectrochemical cells has utilized derivatives of 1-Ethylphenoxathiin 10,10-dioxide. This application in renewable energy showcases the compound's potential in sustainable technologies (Islam et al., 2001).
properties
CAS RN |
134476-36-1 |
---|---|
Product Name |
1-Ethylphenoxathiin 10,10-dioxide |
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
1-ethylphenoxathiine 10,10-dioxide |
InChI |
InChI=1S/C14H12O3S/c1-2-10-6-5-8-12-14(10)18(15,16)13-9-4-3-7-11(13)17-12/h3-9H,2H2,1H3 |
InChI Key |
HQSRQKBSOOZLHH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC3=CC=CC=C3S2(=O)=O |
Appearance |
Solid powder |
Other CAS RN |
134476-36-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BW-1370U87; BW 1370U87; BW1370U87; 1370U-87; 1370U 87; 1370U87 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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